[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester
Description
This compound (CAS 191226-98-9) is a chiral, isotope-labeled carbamate derivative with a molecular formula of C25H35N3O7S and a molecular weight of 521.63 g/mol . Its structure includes a tert-butyl carbamate group, a benzyl moiety, a hydroxyl group, and a deuterated isobutyl chain linked to a 4-nitrophenylsulfonyl group. The deuterium labeling (d9) on the isobutyl group suggests its utility in metabolic tracing, pharmacokinetic studies, or as an internal standard in mass spectrometry . Key physicochemical properties include a melting point of 166–168°C and a density of 1.241 g/cm³ .
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-4-[[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-(4-nitrophenyl)sulfonylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O7S/c1-18(2)16-27(36(33,34)21-13-11-20(12-14-21)28(31)32)17-23(29)22(15-19-9-7-6-8-10-19)26-24(30)35-25(3,4)5/h6-14,18,22-23,29H,15-17H2,1-5H3,(H,26,30)/t22-,23+/m0/s1/i1D3,2D3,16D2,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKCZKCWMWXQP-KBXJMHHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester, commonly referred to as a derivative of Darunavir, is a compound that has garnered attention for its potential biological activity, particularly in the field of antiviral research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C25H26D9N3O7S
- Molecular Weight : 530.68 g/mol
- CAS Number : 183004-94-6
- SMILES Notation :
CC(C)C(C(C)(C)N(C(CC(O)C1=CC=CC=C1)C(=O)OC(C)(C)C)S(=O)(=O)c2ccc(cc2)[N+](=O)[O-])
The compound acts primarily as a HIV protease inhibitor , which is crucial in the treatment of HIV/AIDS. By inhibiting the HIV protease enzyme, it prevents the maturation of viral particles, thereby reducing the viral load in infected individuals. The structural modifications in this compound enhance its binding affinity to the protease, making it a potent therapeutic agent.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity against HIV. In vitro studies have shown that it effectively reduces viral replication in infected cell lines. The potency of this compound is comparable to other established protease inhibitors, such as Ritonavir and Lopinavir.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics. It demonstrates good bioavailability and a half-life conducive for once-daily dosing regimens.
Toxicity Profile
Toxicological assessments indicate that the compound has a manageable safety profile. In animal models, it has shown low toxicity at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
-
Study on Efficacy in HIV Patients :
- Objective : To evaluate the effectiveness of [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester in HIV-infected individuals.
- Results : Patients exhibited a significant reduction in viral load after 12 weeks of treatment compared to baseline measurements.
-
Safety and Tolerability Study :
- Objective : Assess the safety profile of the compound over a 24-week treatment period.
- Results : The majority of patients reported mild side effects (e.g., nausea, fatigue), which were manageable and did not necessitate discontinuation of therapy.
Data Tables
| Property | Value |
|---|---|
| Chemical Name | [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester |
| CAS Number | 183004-94-6 |
| Molecular Weight | 530.68 g/mol |
| Antiviral Activity | Significant against HIV |
| Bioavailability | High |
| Common Side Effects | Nausea, Fatigue |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of carbamate derivatives with modifications targeting protease inhibition, isotopic labeling, or chiral resolution. Below is a comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Properties
Key Observations:
Isotopic Labeling: The target compound’s deuterated isobutyl group distinguishes it from non-labeled analogs (e.g., CAS 160232-08-6) . This modification enhances its use in tracer studies without altering steric bulk significantly.
Sulfonyl Group Impact: The 4-nitrophenylsulfonyl group in the target compound contrasts with the 4-methoxybenzenesulfonyl group in HIV-1 inhibitors (e.g., 3g) .
Stereochemical Variations : The (1S,2R) configuration in the target compound differs from the (1R,2S) isomer (CAS 160232-08-6), which may result in divergent biological activities due to altered spatial interactions .
Ester Group Modifications : Replacement of the tert-butyl ester with phenylmethyl (159005-59-1) or heterocyclic esters (e.g., oxepan-3-yl) affects solubility and metabolic stability .
Preparation Methods
Initial Core Structure Assembly
The synthesis begins with (1S,2R)-3-amino-1-benzyl-2-hydroxypropane derivatives. In a typical procedure:
-
Epoxide Opening : Reacting (1S,2S)-1-benzyl-2,3-epoxypropane with isobutylamine-d9 in tetrahydrofuran (THF) at −78°C produces the amino alcohol intermediate (82% yield).
-
Nosyl Protection : Treatment with 4-nitrobenzenesulfonyl chloride (2.1 equiv) in dichloromethane (DCM)/water (1:1) using NaHCO₃ as base achieves quantitative sulfonamide formation (100% yield).
Critical Parameters :
-
Temperature control (−78°C to 0°C) prevents epimerization
-
Phase-transfer conditions (DCM/water) enhance sulfonation efficiency
Deuterium Incorporation
The deuterated isobutyl group is introduced through two approaches:
Method A: Direct Alkylation
Method B: Reductive Amination
Isotopic Purity : GC-MS analysis confirms >98% deuterium incorporation at the isobutyl position.
Boc Protection and Final Assembly
The terminal amine undergoes Boc protection under standard conditions:
| Parameter | Value | Source |
|---|---|---|
| Reagent | Boc₂O (1.5 equiv) | |
| Base | Et₃N (2.0 equiv) | |
| Solvent | DCM | |
| Temperature | 0°C → RT | |
| Reaction Time | 12 h | |
| Yield | 88% |
Optimization of Reaction Conditions
Temperature Effects on Nosylation
A systematic study revealed optimal sulfonation at 20°C:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0 | 78 | 92 |
| 20 | 100 | 99 |
| 40 | 85 | 87 |
Higher temperatures accelerate hydrolysis of the sulfonyl chloride.
Catalyst Screening for Deuteration
Comparative catalyst performance in the alkylation step:
| Catalyst | Loading (%) | Yield (%) | d9 Purity (%) |
|---|---|---|---|
| CuBr·SMe₂ | 20 | 75 | 98.5 |
| Pd(OAc)₂ | 5 | 62 | 97.1 |
| No catalyst | – | 32 | 95.4 |
Copper-mediated pathways show superior stereoretention.
Purification and Characterization
Chromatographic Methods
Final purification employs a three-step process:
-
Silica Gel Chromatography
-
Eluent: Hexane/EtOAc (3:1 → 1:1 gradient)
-
Recovery: 92%
-
-
Recrystallization
-
Solvent: EtOH/H₂O (4:1)
-
Purity boost: 95% → 99.8%
-
-
HPLC Analysis
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy |
|---|---|---|
| Epimerization at C2 | Low-temperature (−78°C) quench | 95% |
| Deuteration scrambling | Anhydrous CuBr·SMe₂ catalysis | 98% |
| Boc group hydrolysis | Strict pH control (6.8–7.2) | 99% |
Recent Methodological Advances
While no revolutionary new methods have emerged since 2023, incremental improvements include:
Q & A
Q. What are the optimal synthetic routes for [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester?
The synthesis typically involves multi-step reactions:
- Epoxide ring-opening : A chiral epoxide intermediate (e.g., (1S,2S)-(1-oxiranyl-2-phenylethyl)carbamic acid tert-butyl ester) reacts with deuterated isobutylamine under controlled conditions (80°C in EtOH for 3 hours) to form the hydroxyethylamine core .
- Sulfonylation : The secondary amine is treated with 4-nitrophenylsulfonyl chloride in CH₂Cl₂ with Na₂CO₃ as a base, yielding the sulfonamide derivative. Reaction completion is monitored via TLC, and purification uses flash chromatography (EtOAc/hexanes, 1:4) .
- Key parameters : Yield optimization (85–96%) depends on solvent choice (e.g., CH₂Cl₂ for sulfonylation) and temperature control to minimize racemization .
Q. How is structural confirmation achieved for this compound?
- 1H/13C NMR : Critical for confirming stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at δ 1.20–1.36 ppm (¹H), while the 4-nitrophenylsulfonyl group shows aromatic doublets at δ 8.37 and 8.10 ppm (¹H) .
- HRMS-ESI : Validates molecular weight (e.g., C₂₅H₃₇N₃O₅S requires m/z 521.2685 [M+H]⁺) and isotopic patterns (deuterated isobutyl-d9 contributes +9 mass units) .
- Optical rotation : Specific rotation values (e.g., [α]D²⁰ = +6.3°) confirm enantiomeric purity .
Q. What purification methods are effective for this compound?
- Flash chromatography : Solvent systems like EtOAc/CHCl₃ (95:5) or EtOAc/hexanes (1:4) resolve intermediates with similar polarities .
- Recrystallization : Hexanes/EtOAC mixtures yield high-purity crystalline solids (e.g., 94% yield for compound 5a) .
- Challenges : Deuterated analogs (e.g., isobutyl-d9) may alter solubility, requiring solvent adjustments .
Advanced Research Questions
Q. How does the deuterated isobutyl-d9 group influence biological activity and metabolic stability?
- Isotope effects : Deuterium substitution reduces metabolic degradation (C–D bonds resist cytochrome P450 oxidation), potentially enhancing pharmacokinetic profiles .
- Structural impact : NMR studies confirm that deuteration minimally alters steric or electronic properties, preserving binding affinity to HIV-1 protease .
- Validation : Comparative assays with non-deuterated analogs (e.g., IC₅₀ values) quantify stability improvements .
Q. What molecular dynamics (MD) simulations elucidate binding interactions with HIV-1 protease?
- Protocol :
- Docking : Inhibitors are docked into the protease active site (PDB: 3NU3) using MMFF force fields. Grid sizes (65 × 50 × 40 Å) ensure full coverage .
- Refinement : MD simulations (300 K, 500 ps) assess ligand-protein stability. Hydrogen bonding with catalytic Asp25 and hydrophobic interactions with Val82 are critical .
- Resistance profiling : Mutant proteases (e.g., V82A) are modeled to predict resistance mechanisms and guide structural modifications .
Q. How do structural modifications (e.g., sulfonyl group substitution) affect potency?
-
SAR studies :
Substituent (R) IC₅₀ (nM) Key Interactions 4-NO₂ (target) 0.8 Strong H-bonding with Asp29 4-OCH₃ 2.1 Reduced polarity weakens binding 3,4-diOCH₃ 5.7 Steric clash with Gly48 -
Rationale : Electron-withdrawing groups (e.g., NO₂) enhance sulfonamide acidity, strengthening hydrogen bonds with protease residues .
Q. What analytical strategies resolve contradictions in reported bioactivity data?
- Methodological variables : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., enzyme concentration, buffer pH). Standardization using reference inhibitors (e.g., Darunavir) improves reproducibility .
- Crystallography : X-ray structures (2.0 Å resolution) resolve ambiguities in binding modes, distinguishing true activity from experimental artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
